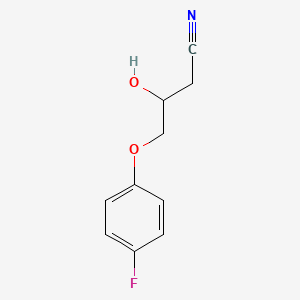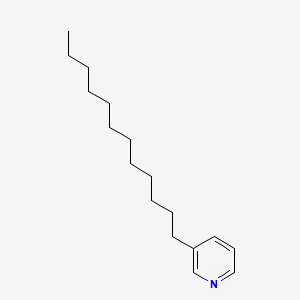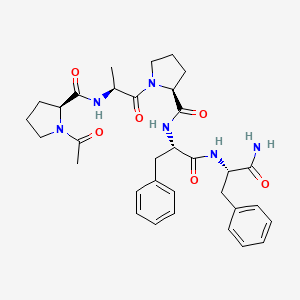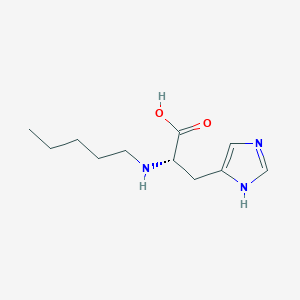
N-Pentyl-L-histidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Pentyl-L-histidine is a derivative of the amino acid histidine, where the histidine molecule is modified by the addition of a pentyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Pentyl-L-histidine typically involves the alkylation of L-histidine with a pentyl halide. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction conditions often include a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and are conducted at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
N-Pentyl-L-histidine can undergo various chemical reactions, including:
Oxidation: The imidazole ring in histidine can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can target the imidazole ring or the pentyl group, using reagents such as lithium aluminum hydride.
Substitution: The pentyl group can be substituted with other alkyl or functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring can lead to the formation of imidazolone derivatives, while substitution reactions can yield various N-substituted histidine derivatives.
Applications De Recherche Scientifique
N-Pentyl-L-histidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in protein interactions and enzyme catalysis.
Medicine: Potential therapeutic applications due to its structural similarity to histamine and other bioactive molecules.
Industry: Used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of N-Pentyl-L-histidine involves its interaction with various molecular targets, including enzymes and receptors. The imidazole ring in histidine is known for its ability to coordinate with metal ions and participate in hydrogen bonding, making it a versatile ligand in biochemical processes. The pentyl group may enhance the compound’s lipophilicity, improving its ability to interact with hydrophobic regions of proteins and membranes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Histidine: The parent amino acid, known for its role in protein structure and function.
N-Methyl-L-histidine: Another derivative with a methyl group instead of a pentyl group.
Histamine: A biogenic amine derived from histidine, involved in immune responses and neurotransmission.
Uniqueness
N-Pentyl-L-histidine is unique due to the presence of the pentyl group, which imparts different physicochemical properties compared to other histidine derivatives. This modification can influence the compound’s solubility, stability, and interaction with biological targets, making it a valuable tool in various research and industrial applications.
Propriétés
Numéro CAS |
58813-22-2 |
|---|---|
Formule moléculaire |
C11H19N3O2 |
Poids moléculaire |
225.29 g/mol |
Nom IUPAC |
(2S)-3-(1H-imidazol-5-yl)-2-(pentylamino)propanoic acid |
InChI |
InChI=1S/C11H19N3O2/c1-2-3-4-5-13-10(11(15)16)6-9-7-12-8-14-9/h7-8,10,13H,2-6H2,1H3,(H,12,14)(H,15,16)/t10-/m0/s1 |
Clé InChI |
RLIFGJIMCMUZJE-JTQLQIEISA-N |
SMILES isomérique |
CCCCCN[C@@H](CC1=CN=CN1)C(=O)O |
SMILES canonique |
CCCCCNC(CC1=CN=CN1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


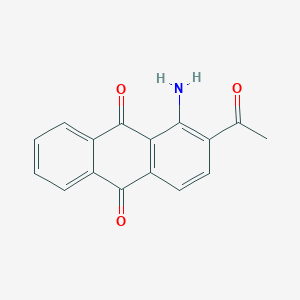
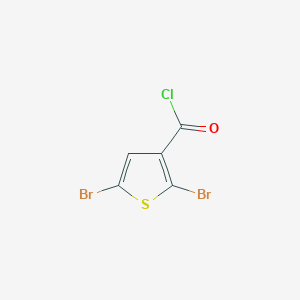
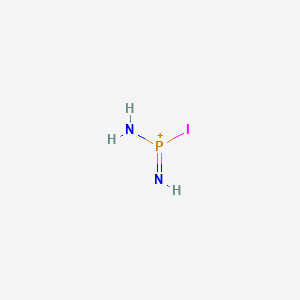
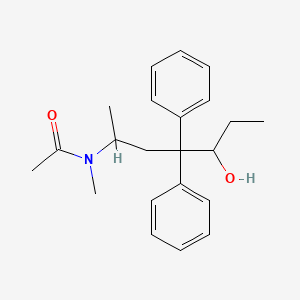
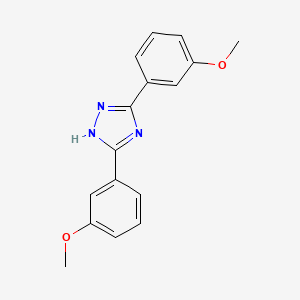
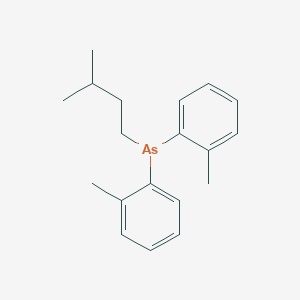
![N-(6-Aminonaphthalen-2-yl)-N'-[(pyridin-4-yl)methyl]urea](/img/structure/B14615903.png)
![(6-Chloro-3-methyl-[1,2]oxazolo[4,5-c]pyridin-4-yl)hydrazine](/img/structure/B14615918.png)
![2-amino-N-[(E)-hydrazinylidenemethyl]-1,8-naphthyridine-3-carboxamide](/img/structure/B14615920.png)
![10-ethylpyrimido[4,5-b]quinoline-2,4(3H,10H)-dione](/img/structure/B14615921.png)

